molecular formula C23H19N3O3 B7704004 N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7704004
M. Wt: 385.4 g/mol
InChI Key: MYEJYHYGXNJDKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as MPPO, is a chemical compound that has gained significant attention in scientific research. MPPO is a synthetic compound that has been synthesized through a specific chemical reaction. The compound has been found to have potential applications in various fields, including medical research.

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood. However, it has been found that the compound can interact with specific biological substances, leading to specific biological effects. This compound has been found to have potential applications in the field of cancer research, where it can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have specific biochemical and physiological effects. The compound has been found to have potential applications in the field of neuroscience, where it can be used to study specific neurotransmitter systems. This compound has also been found to have potential applications in the field of cardiovascular research, where it can be used to study specific physiological processes.

Advantages and Limitations for Lab Experiments

N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages and limitations for lab experiments. The advantages of using this compound in lab experiments include its high yield, purity, and stability. The compound can be easily synthesized and purified, making it an ideal compound for lab experiments. The limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The compound has potential applications in various fields of scientific research, including medicinal chemistry, cancer research, and neuroscience. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in these fields. Future research can also focus on the development of new synthetic methods for the synthesis of this compound and its derivatives.

Synthesis Methods

N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is synthesized through a specific chemical reaction. The reaction involves the condensation of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy) acetic acid with N-methyl-N-phenylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The yield of the reaction is high, and the compound can be purified through various methods.

Scientific Research Applications

N-methyl-N-phenyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to have potential applications in various fields of scientific research. The compound has been studied for its potential use as a fluorescent probe for the detection of various biological substances. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy. The compound has been found to have potential applications in the field of medicinal chemistry, where it can be used in the development of new drugs.

properties

IUPAC Name

N-methyl-N-phenyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-26(18-12-6-3-7-13-18)21(27)16-28-20-15-9-8-14-19(20)23-24-22(25-29-23)17-10-4-2-5-11-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEJYHYGXNJDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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